
2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
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Description
2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C14H16FN3O2S and its molecular weight is 309.36. The purity is usually 95%.
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Biological Activity
The compound 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a member of the imidazole derivative class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the imidazole ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the fluorobenzyl group : Involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.
- Attachment of the N-methylacetamide moiety : This step can be performed through alkylation reactions using suitable halides.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of a fluorine atom enhances metabolic stability and lipophilicity, which may lead to improved pharmacological profiles. The compound is hypothesized to modulate various biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that imidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazole compounds can inhibit the growth of various pathogens.
- Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit key enzymes involved in disease pathways.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibition of specific enzyme activities |
Case Studies
- Anticancer Study : A study evaluated the effects of various imidazole derivatives on human pancreatic cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability, with mechanisms involving caspase activation and apoptosis induction.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, suggesting its potential as an antimicrobial agent.
- Enzyme Interaction Studies : Research involving enzyme kinetics showed that similar compounds effectively inhibited enzymes linked to neurodegenerative diseases, highlighting their therapeutic potential.
Properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-16-13(20)7-18-11(8-19)6-17-14(18)21-9-10-4-2-3-5-12(10)15/h2-6,19H,7-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWTMUUXYDSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.